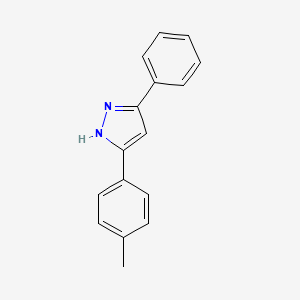

5-Phenyl-3-(p-tolyl)-1H-pyrazole

描述

Structure

3D Structure

属性

分子式 |

C16H14N2 |

|---|---|

分子量 |

234.29 g/mol |

IUPAC 名称 |

5-(4-methylphenyl)-3-phenyl-1H-pyrazole |

InChI |

InChI=1S/C16H14N2/c1-12-7-9-14(10-8-12)16-11-15(17-18-16)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18) |

InChI 键 |

GRHHDIWOOHIBFT-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)C2=CC(=NN2)C3=CC=CC=C3 |

产品来源 |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Phenyl 3 P Tolyl 1h Pyrazole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides information on the number, environment, and coupling of protons in a molecule. In pyrazole (B372694) derivatives, the chemical shifts of the pyrazole ring proton, as well as the protons on the aromatic substituents, are of key diagnostic value.

For an analogue, 5-(4-Methylbenzyl)-3-(p-tolyl)-1H-pyrazole , the ¹H NMR spectrum recorded in CDCl₃ shows a singlet for the pyrazole C4-H proton at δ 6.31 ppm. The protons of the p-tolyl group appear as a multiplet in the aromatic region, along with the protons of the 4-methylbenzyl group. The methyl protons of the p-tolyl and the methylbenzyl groups appear as singlets at δ 2.36 and 2.33 ppm, respectively rsc.org. Another related compound, 3-methyl-1,5-diphenyl-1H-pyrazole , displays its pyrazole C4-H proton as a singlet at δ 6.28 ppm rsc.org.

The following table summarizes the ¹H NMR data for an analogue of the target compound.

| Compound Name | Solvent | Proton Assignment | Chemical Shift (δ ppm) |

| 5-(4-Methylbenzyl)-3-(p-tolyl)-1H-pyrazole rsc.org | CDCl₃ | Pyrazole C4-H | 6.31 (s) |

| Aromatic-H | 7.57-7.12 (m) | ||

| Benzyl-CH₂ | 3.99 (s) | ||

| p-tolyl-CH₃ | 2.36 (s) | ||

| Methylbenzyl-CH₃ | 2.33 (s) |

s = singlet, m = multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Determination

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. The chemical shifts of the carbon atoms in the pyrazole ring and the attached phenyl and p-tolyl rings provide crucial information for structural confirmation.

For the analogue 5-(4-Methylbenzyl)-3-(p-tolyl)-1H-pyrazole , the ¹³C NMR spectrum in CDCl₃ shows the pyrazole ring carbons at δ 137.9, 136.2, and 128.7 ppm. The carbons of the p-tolyl and methylbenzyl groups, as well as the methyl carbons, are also observed at their characteristic chemical shifts rsc.org. In another example, 3-methyl-1,5-diphenyl-1H-pyrazole , the pyrazole carbons resonate at δ 148.7, 142.9, and 107.5 ppm rsc.org. The study of a series of 1-phenyl-3,5-diarylpyrazoles has shown that the chemical shifts of the pyrazole ring carbons can be used to deduce the electronic effects of substituents on the aryl rings orgsyn.org.

A representative ¹³C NMR data table for an analogue is provided below.

| Compound Name | Solvent | Carbon Assignment | Chemical Shift (δ ppm) |

| 5-(4-Methylbenzyl)-3-(p-tolyl)-1H-pyrazole rsc.org | CDCl₃ | Pyrazole C3, C5, C4 | 137.9, 136.2, 128.7 |

| Aromatic Carbons | 135.4 - 125.4 | ||

| Benzyl-CH₂ | 32.8 | ||

| p-tolyl-CH₃ | 21.3 | ||

| Methylbenzyl-CH₃ | 21.1 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC) for Full Assignment

Two-dimensional (2D) NMR techniques are powerful tools for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. In pyrazole derivatives, COSY spectra would reveal couplings between adjacent protons on the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments show correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). This is instrumental in assigning the signals of protonated carbons in the pyrazole and aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). HMBC is crucial for identifying quaternary carbons and for assembling the molecular fragments by showing correlations between, for example, the pyrazolic C4-H proton and the carbons of the phenyl and p-tolyl substituents. For instance, in N-alkylated pyrazole derivatives, the three-bond correlation between NCH₂ protons and the pyrazole C-5 carbon is fundamental for assigning the regiochemistry . A comprehensive analysis of 22 1-phenyl-1H-pyrazole derivatives utilized 2D NMR techniques for the complete assignment of their ¹H and ¹³C NMR spectra nih.gov.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. This is a definitive method for confirming the identity of a newly synthesized compound.

For example, the HRMS data for 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carbonitrile , an analogue of the target compound, showed a calculated mass of [M+H]⁺ 288.1344 and a found mass of 288.1336, which confirms its elemental composition of C₁₈H₁₄N₃ rsc.org.

| Compound Name | Ionization Mode | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

| 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carbonitrile rsc.org | ESI | 288.1344 | 288.1336 |

| 5-(4-isopropylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile rsc.org | ESI | 302.1657 | 302.1644 |

| 5-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile rsc.org | ESI | 290.1293 | 290.1285 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is widely used to assess the purity of a sample and to confirm the identity of the components. In the synthesis of novel pyrazole derivatives, LC-MS is routinely used to monitor the progress of reactions and to characterize the final products nih.gov. The retention time from the LC provides information on the polarity of the compound, while the mass spectrum confirms its molecular weight. For instance, in the analysis of pyrazole-based drug candidates, LC-MS is employed to study their metabolic fate by identifying metabolites in biological fluids.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. In the context of 5-Phenyl-3-(p-tolyl)-1H-pyrazole and its analogues, IR spectra reveal key vibrational modes that confirm the presence of the pyrazole core and its substituents.

The IR spectrum of a pyrazole derivative typically exhibits several characteristic absorption bands. The N-H stretching vibration of the pyrazole ring is a significant feature, often appearing in the range of 3124–3396 cm⁻¹. nih.gov The C-H stretching vibrations of the aromatic rings (phenyl and p-tolyl) are generally observed around 3064 cm⁻¹. physchemres.org Asymmetric and symmetric stretching vibrations of methyl (CH₃) groups, such as the one on the p-tolyl substituent, are typically found in the ranges of 2993–2949 cm⁻¹ and 2918–2848 cm⁻¹, respectively.

The pyrazole ring itself has characteristic stretching vibrations. nih.gov The C=N bond stretching within the pyrazole ring can be observed in the region of 1570–1615 cm⁻¹. mdpi.com The C=C stretching vibrations from the aromatic rings and the pyrazole nucleus typically appear in the range of 1400–1600 cm⁻¹. researchgate.net Specifically, bands for the pyrazole nuclei have been reported between 1402–1420 cm⁻¹ and 1071–1189 cm⁻¹. nih.gov Furthermore, the C-N stretching vibrations are expected in the 1200–1130 cm⁻¹ region. A pyrazole ring deformation has been experimentally observed at 634 cm⁻¹.

In a study of a novel pyrazole chalcone (B49325) derived from 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde, the structure was confirmed by techniques including FTIR spectroscopy. The analysis of these spectral features allows for the confirmation of the molecular structure and the successful synthesis of the target compound.

Table 1: Characteristic Infrared (IR) Absorption Bands for Pyrazole Derivatives

| Functional Group/Vibration | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch (pyrazole ring) | 3124–3396 | nih.gov |

| Aromatic C-H Stretch | ~3064 | physchemres.org |

| Asymmetric CH₃ Stretch | 2993–2949 | |

| Symmetric CH₃ Stretch | 2918–2848 | |

| C=N Stretch (pyrazole ring) | 1570–1615 | mdpi.com |

| C=C Stretch (aromatic & pyrazole) | 1400–1600 | researchgate.net |

| Pyrazole Ring Stretch | 1402–1420 | nih.gov |

| Pyrazole Ring Stretch | 1071–1189 | nih.gov |

| C-N Stretch | 1200–1130 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of molecules by measuring the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. For conjugated systems like this compound, UV-Vis spectra are particularly informative.

The electronic spectra of pyrazole derivatives, typically recorded in solvents like ethanol (B145695), show characteristic absorption bands. nih.gov These absorptions are generally attributed to π-π* transitions within the conjugated system, which includes the pyrazole ring and the attached phenyl and p-tolyl groups. nih.gov The position and intensity of these bands are influenced by the extent of conjugation and the nature of the substituents.

For pyrazole itself, the gas-phase UV absorption spectrum is dominated by a π → π* transition around 205 nm. researchgate.net In solution, the electronic absorption spectra of pyrazole derivatives can be influenced by the solvent. semanticscholar.org For instance, the UV-Vis spectrum of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone shows absorption maxima at 301 nm in dichloromethane (B109758) (DCM) and 303 nm in dimethyl sulfoxide (B87167) (DMSO), indicating a slight solvent effect. physchemres.org

Studies on various pyrazole analogues have reported absorption bands in the range of 246–300 nm. nih.gov More complex systems with extended chromophores can exhibit multiple bands. For example, some haloaminopyrazole derivatives show two characteristic bands in the ranges of 238–323 nm and 334–520 nm, both assigned to π-π* transitions. nih.gov The pyridyl-pyrazole system, for instance, shows a peak around 280 nm. semanticscholar.org

Table 2: UV-Vis Absorption Data for Pyrazole Derivatives

| Compound/System | Solvent | λmax (nm) | Transition Type | Reference |

|---|---|---|---|---|

| Pyrazole (gas phase) | Gas | ~205 | π → π* | researchgate.net |

| Pyrazole Derivatives | Ethanol | 246–300 | π → π* | nih.gov |

| Haloaminopyrazole Derivatives | Ethanol | 238–323 | π → π* | nih.gov |

| Haloaminopyrazole Derivatives | Ethanol | 334–520 | π → π* | nih.gov |

| Pyridyl-pyrazole System | Various | ~280 | π → π* | semanticscholar.org |

| (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone | DCM | 301 | π → π* | physchemres.org |

Single-Crystal X-ray Diffraction (SCXRD) for Precise Solid-State Molecular Geometry

Single-Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural elucidation of this compound and its analogues.

A study on a novel pyrazole chalcone derived from 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde utilized single-crystal X-ray diffraction to determine its crystal structure. The analysis revealed the formation of a hydrogen-bonded chain through C–H···O interactions, which was further stabilized by C–H···π interactions. Additionally, adjacent chains were connected via π∙∙∙π interactions.

In the crystal structure of a related compound, 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile, the pyrazole ring was found to be non-coplanar with the phenyl and p-tolyl rings. nih.gov The dihedral angles between the central pyrazole ring and the phenyl and p-tolyl rings were 42.71 (9)° and 61.34 (9)°, respectively. nih.gov The dihedral angle between the phenyl and p-tolyl rings themselves was 58.22 (9)°. nih.gov Such data is crucial for understanding the steric and electronic effects that govern the molecule's conformation in the solid state.

The crystal structures of various pyrazole derivatives have been determined, providing a wealth of structural information. For example, the analysis of new haloaminopyrazole derivatives included the use of single-crystal X-ray diffraction to describe the structures of specific compounds. nih.gov These studies are essential for correlating the molecular structure with observed chemical and physical properties.

Table 3: Selected Crystallographic Data for a Pyrazole Analogue (3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₉H₁₅N₃O | nih.gov |

| Molecular Weight | 301.34 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | |

| a (Å) | 10.2433 (2) | nih.gov |

| b (Å) | 10.6467 (2) | nih.gov |

| c (Å) | 15.7547 (3) | nih.gov |

| β (°) | 109.684 (1) | nih.gov |

| Volume (ų) | 1617.76 (5) | nih.gov |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial analytical technique used to determine the elemental composition of a compound. It provides the percentage of each element present, which is then used to validate the empirical formula of the synthesized molecule. This technique is often used in conjunction with mass spectrometry to confirm the molecular formula.

For newly synthesized compounds, including derivatives of this compound, elemental analysis serves as a fundamental check of purity and composition. For example, in the characterization of a novel pyrazole chalcone derived from 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde, elemental analysis was performed alongside spectroscopic methods to confirm its structure.

In the synthesis and characterization of various pyrazole derivatives, elemental analysis is a standard procedure. For instance, the structures of new haloaminopyrazole derivatives were confirmed by elemental analysis in addition to spectroscopic techniques. nih.gov Similarly, the characterization of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one involved elemental analysis, which confirmed the calculated chemical formula. For C₁₅H₁₄N₄O, the calculated percentages were C, 67.65%; H, 5.30%; N, 21.04%, while the found values were C, 67.79%; H, 5.43%; N, 21.19%. mdpi.com This close agreement between the calculated and found values provides strong evidence for the proposed structure.

Table 4: Example of Elemental Analysis Data for a Pyrazole Derivative (1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one)

| Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|

| Carbon (C) | 67.65 | 67.79 | mdpi.com |

| Hydrogen (H) | 5.30 | 5.43 | mdpi.com |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For pyrazole (B372694) derivatives, DFT methods are instrumental in elucidating various molecular properties.

The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy conformation. For 5-Phenyl-3-(p-tolyl)-1H-pyrazole, this involves determining the most stable arrangement of the phenyl and p-tolyl rings with respect to the central pyrazole ring. DFT calculations, often using the B3LYP functional with a suitable basis set such as 6-311++G(d,p), are employed for this purpose.

Table 1: Representative Dihedral Angles in Substituted Pyrazole Derivatives

| Compound | Pyrazole - Phenyl Ring (°) | Pyrazole - p-Tolyl Ring (°) | Phenyl - p-Tolyl Ring (°) |

| 3-acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile nih.gov | 42.71 | 61.34 | 58.22 |

| Ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carboxylate | 39.74 | 60.35 | 62.01 |

This table presents data for structurally related compounds to illustrate typical dihedral angles.

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and spectroscopic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. nih.gov

For pyrazole derivatives, DFT calculations show that the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. In a study on (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole, the HOMO and LUMO energies were calculated to be -6.2967 eV and -1.8096 eV, respectively, resulting in an energy gap of 4.4871 eV. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov The specific values for this compound would depend on the precise computational method and basis set used, but the general trends observed in related pyrazoles are expected to hold.

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gaps for Pyrazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole | -6.2967 | -1.8096 | 4.4871 |

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine irjweb.com | -6.2967 | -1.8096 | 4.4871 |

This table provides illustrative data from related heterocyclic compounds.

Noncovalent interactions (NCI) play a significant role in the structure and function of molecules. NCI analysis, based on the electron density and its derivatives, helps to visualize and characterize weak interactions such as van der Waals forces and hydrogen bonds. The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool that analyzes the topology of the electron density to define atomic basins and bond paths, providing insights into the nature of chemical bonds and intermolecular interactions.

For pyrazole derivatives, these analyses can reveal intramolecular hydrogen bonds and other stabilizing interactions that influence their conformation. A study on N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide utilized these methods to discuss inter- and intramolecular interactions. jksus.org While a specific NCI and QTAIM analysis for this compound is not available, such studies on related systems demonstrate their utility in understanding the forces that govern the three-dimensional structure of these molecules.

DFT calculations can predict spectroscopic properties with a good degree of accuracy. Time-dependent DFT (TD-DFT) is commonly used to simulate UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. nih.gov For pyrazole derivatives, the main absorption bands in the UV-Vis spectrum typically correspond to π → π* transitions within the aromatic rings and the pyrazole core.

Similarly, DFT can be used to calculate NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a popular approach for this purpose. Theoretical NMR data for a related compound, this compound, shows characteristic signals for the pyrazole proton and the protons of the phenyl and p-tolyl groups. nih.gov For instance, the 1H NMR spectrum of this compound in DMSO-d6 shows a singlet for the pyrazole proton at approximately 7.08 ppm and a singlet for the methyl protons of the tolyl group at around 2.28 ppm. nih.gov

Table 3: Representative Experimental ¹H NMR Chemical Shifts (ppm) for this compound in DMSO-d₆

| Proton | Chemical Shift (ppm) |

| Pyrazole-H | ~7.08 (s) |

| Aromatic-H | 7.21-7.79 (m) |

| CH₃ (tolyl) | ~2.28 (s) |

Data is based on experimental values for the specified compound and solvent. nih.gov 's' denotes singlet and 'm' denotes multiplet.

DFT provides a framework for calculating various reactivity descriptors that help in understanding the electrophilic and nucleophilic nature of different sites within a molecule. These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). A higher electrophilicity index indicates a greater capacity to accept electrons.

The molecular electrostatic potential (MEP) map is another valuable tool that visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For pyrazoles, the nitrogen atoms are generally the most electronegative, appearing as red regions (negative potential) on the MEP map, indicating their nucleophilic character. The regions around the hydrogen atoms typically show a positive potential (blue regions), indicating electrophilic sites. Theoretical studies on various pyrazole derivatives consistently show these features, which are fundamental to understanding their chemical reactivity.

Molecular Dynamics (MD) Simulations and Atom Centered Density Matrix Propagation (ADMP)

While DFT calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are employed to study its dynamic behavior over time. eurasianjournals.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals conformational changes, flexibility, and interactions with the environment, such as a solvent. For pyrazole derivatives, MD simulations can be used to explore their conformational space and to study their interactions with biological macromolecules, which is crucial for drug design. researchgate.netnih.gov

Atom-Centered Density Matrix Propagation (ADMP) is a type of ab initio molecular dynamics where the electronic density matrix is propagated in time along with the nuclear positions. researchgate.netresearchgate.net This method avoids the need for a full self-consistent field (SCF) calculation at each time step, making it more efficient than traditional Born-Oppenheimer molecular dynamics for certain applications. ADMP has been used to study the dynamic stability of heterocyclic molecules. researchgate.net An ADMP simulation of a pyrazole derivative would involve monitoring the potential energy over time to ensure that the molecule remains in a stable conformational state without undergoing any significant decomposition, thus confirming its dynamic stability. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing critical information about binding energetics and the nature of the interactions.

Molecular docking studies have been crucial in predicting the binding affinities of 5-phenyl-1H-pyrazole derivatives to various biological targets, often expressed as binding energy values. These studies also reveal the key non-bonding interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-receptor complex.

For instance, a series of 5-phenyl-1H-pyrazol derivatives were designed and evaluated as potential inhibitors of the BRAF^V600E^ mutant, a key protein in the RAF–MEK–ERK signaling pathway that is often dysregulated in cancer. rsc.org Docking simulations showed that these compounds bind tightly to the BRAF^V600E^ active site. rsc.org One of the most potent compounds, 1-(4-bromo-2-hydroxybenzyl)-3-phenyl-1-(5-phenyl-1H-pyrazol-3-yl)urea, exhibited an IC₅₀ value of 0.19 μM against BRAF^V600E^. rsc.org

Similarly, docking studies of pyrazole derivatives with other protein kinases, such as VEGFR-2, Aurora A, and CDK2, have been performed to screen for potential anticancer agents. nih.govresearchgate.net These studies revealed that the derivatives could be potential inhibitors of these targets, with calculated minimum binding energies indicating strong affinity. nih.govresearchgate.net For example, certain derivatives showed binding energies as low as -10.09 kJ/mol with VEGFR-2, -8.57 kJ/mol with Aurora A, and -10.35 kJ/mol with CDK2. nih.govresearchgate.net

In another study, pyrazole derivatives were docked with human prostaglandin (B15479496) reductase (PTGR2). mdpi.com The results indicated a strong interaction, with one derivative showing a better docking score (-7.648 kcal/mol) than the reference inhibitor (-5.247 kcal/mol). mdpi.com Docking of pyrazole derivatives into the epidermal growth factor receptor (EGFR) also showed good binding energies, suggesting their potential as EGFR inhibitors. alrasheedcol.edu.iq

The following table summarizes the predicted binding affinities of various 5-phenyl-1H-pyrazole derivatives with different biological targets.

| Derivative Type | Biological Target | Predicted Binding Affinity/Score | Reference |

| 1-(4-bromo-2-hydroxybenzyl)-3-phenyl-1-(5-phenyl-1H-pyrazol-3-yl)urea | BRAF^V600E^ | IC₅₀ = 0.19 μM | rsc.org |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 (2QU5) | -10.09 kJ/mol | nih.govresearchgate.net |

| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A (2W1G) | -8.57 kJ/mol | nih.govresearchgate.net |

| 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | CDK2 (2VTO) | -10.35 kJ/mol | nih.gov |

| 4-[(3,4-dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Human Prostaglandin Reductase (PTGR2) | -7.648 kcal/mol | mdpi.com |

Beyond predicting binding strength, molecular docking provides a detailed picture of how a ligand fits into the active site of a receptor and the specific interactions that anchor it.

In the case of 5-aryl-1H-pyrazole-3-carboxylic acids as inhibitors of human carbonic anhydrase (CA) isoforms, docking studies revealed distinct binding modes for different isoforms. bg.ac.rs With CA XII, the carboxylate group of the inhibitors forms polar interactions with the hydroxyl groups of Tyr7 and Thr199, or the side-chain NH₂ of Asn62. bg.ac.rs The pyrazole ring's nitrogen atoms engage in polar interactions with Asn62 or through water-mediated contacts with Thr199. bg.ac.rs

For pyrazole-benzofuran hybrids designed as α-glucosidase inhibitors, binding mode analysis showed that the pyrazole moiety interacts with Glu276 via a π-anion interaction. nih.gov The phenyl groups attached to the pyrazole core are involved in hydrophobic interactions with residues such as Arg439, Ala278, and Tyr71. nih.gov

Docking of a pyrazole-triazole-thione derivative with human prostaglandin reductase (PTGR2) highlighted several key interactions. mdpi.com The pyrazole ring's N-2 atom acts as a hydrogen bond donor to a water molecule, which in turn interacts with Thr159. mdpi.com Furthermore, the pyrazole ring exhibits π-π stacking interactions with Trp104, and the entire molecule is stabilized by hydrophobic interactions with surrounding residues like Tyr152, Ile155, and Cys156. mdpi.com

When docked into the EGFR active site, pyrazole derivatives showed the ability to form multiple hydrogen bonds with key amino acid residues, contributing to their good binding affinity. alrasheedcol.edu.iqrsc.org These interactions are critical for the inhibitory potential of these compounds. nih.govresearchgate.net

The table below details some of the key interactions observed in docking studies of pyrazole derivatives.

| Ligand Class | Receptor | Key Interacting Residues | Type of Interaction | Reference |

| 5-Aryl-pyrazole-3-carboxylic acids | Carbonic Anhydrase XII | Tyr7, Thr199, Asn62 | Polar interactions | bg.ac.rs |

| Pyrazole-benzofuran hybrids | α-Glucosidase | Glu276, Arg439, Ala278, Tyr71 | π-anion, hydrophobic | nih.gov |

| Pyrazole-triazole-thione derivative | Human Prostaglandin Reductase (PTGR2) | Thr159, Trp104, Tyr152, Ile155 | Hydrogen bonding, π-π stacking, hydrophobic | mdpi.com |

| Pyrazole derivatives | EGFR | Various active site residues | Hydrogen bonding | alrasheedcol.edu.iqrsc.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.govjocpr.commdpi.com By correlating physicochemical properties (descriptors) with activity, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding lead optimization and reducing the need for extensive experimental work. jocpr.comresearchgate.net

For a series of 5-phenyl-1H-pyrazol derivatives designed as BRAF^V600E^ inhibitors, a 3D-QSAR model was constructed. rsc.org This model provided a deeper understanding of the pharmacophore, which is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. rsc.org The insights from this QSAR model were valuable for designing new compounds with potentially even greater inhibitory activity. rsc.org

QSAR modeling has also been applied to other pyrazole derivatives to predict their antioxidant activities. researchgate.net In one study, two QSAR models for DPPH and SOD antioxidant activities were developed using multiple linear regression, showing good predictive performance. researchgate.net These models were then used to guide the rational design of new derivatives, with most of the newly designed compounds predicted to have better activities than the original ones. researchgate.net Furthermore, 5D-QSAR models have been developed for 1H-pyrazole derivatives as EGFR inhibitors, highlighting the contributions of hydrogen bond acceptors, hydrophobic fields, and salt bridge fields to their activity. nih.gov

Theoretical Evaluation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics, data storage, and signal processing. nih.gov Organic compounds, particularly those with a donor-π-acceptor (D-π-A) framework, are promising candidates for NLO materials because of their structural diversity and large NLO responses. nih.gov The NLO properties arise from the intramolecular charge transfer (ICT) within the molecule. nih.gov

Theoretical studies on pyrazole derivatives have been conducted to evaluate their NLO properties. For example, the NLO properties of 3-(p-nitrophenyl)-5-phenyl-1H-pyrazole (NPP) have been investigated. researchgate.net Computational methods are used to calculate key NLO parameters such as the dipole moment (μ), linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities. nih.gov These calculations help in understanding how structural modifications can enhance the NLO response. nih.gov For instance, the introduction of different acceptor moieties into a D-π-A system can significantly impact the NLO properties, with some modifications leading to substantially higher first and second hyperpolarizability values. nih.gov

Structure Activity Relationship Sar Investigations of 5 Phenyl 3 P Tolyl 1h Pyrazole Analogues

Influence of Substituent Nature and Position on Biological Activity

The biological activity of 5-phenyl-3-(p-tolyl)-1H-pyrazole analogues is highly dependent on the nature and position of substituents on the phenyl and tolyl rings, as well as on the pyrazole (B372694) nitrogen.

Research has shown that the introduction of various substituents can significantly modulate the biological profile of these compounds, which are known to possess a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects. mdpi.comasianpubs.org For instance, in a study on antimicrobial agents, the presence of electron-withdrawing groups at the 3 or 4-position of the phenyl ring at C5 enhanced both antibacterial and antifungal activity. researchgate.net Specifically, a derivative with a pyridine (B92270) group showed potent activity, highlighting the favorable influence of heteroaromatic rings. researchgate.net

The position of the substituent is also critical. Studies on other 3,5-diaryl pyrazoles have demonstrated that meta-substitution on a phenyl ring can increase activity against specific enzymes. nih.gov Conversely, the introduction of bulky groups like a benzyl (B1604629) group can decrease inhibitory activity, while smaller or cyclic groups may maintain or enhance it. nih.gov

Substitution on the pyrazole nitrogen (N1 position) also plays a significant role. Generally, N-unsubstituted pyrazoles exhibit higher activity in certain assays compared to their N-substituted counterparts. nih.gov The introduction of lipophilic moieties such as methyl or phenyl groups at the N1 position has been shown to decrease activity against certain metalloproteases. nih.gov

The following table summarizes the influence of various substituents on the antimicrobial activity of 5-aryl-3-phenyl-1H-pyrazole derivatives, which provides insight into the SAR of the closely related this compound scaffold.

Data sourced from a study on the antimicrobial activity of 5-aryl-3-phenyl-1H-pyrazole derivatives. asianpubs.orgresearchgate.net

Correlation between Molecular Features and Pharmacological Profile

The pharmacological profile of this compound analogues is intrinsically linked to their molecular features, such as electronic properties, lipophilicity, and stereochemistry. Quantitative structure-activity relationship (QSAR) and molecular docking studies are instrumental in elucidating these correlations. researchgate.net

The electronic nature of the substituents on the aryl rings significantly impacts activity. For the chemical fixation of CO2, pyrazole derivatives with electron-withdrawing groups (e.g., NO2) on the aryl rings generally exhibit higher conversion rates than those with electron-donating groups (e.g., Me, MeO). nih.gov This suggests that the electronic properties of the substituents directly influence the catalytic activity of the pyrazole core. nih.gov

Lipophilicity, often expressed as logP, is another critical parameter. For a series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives studied for their anticancer activity, compounds with logP values in the range of 3.12–4.94 demonstrated a greater inhibitory effect on the growth of A549 lung cancer cells. nih.gov This indicates that an optimal balance of hydrophilicity and lipophilicity is necessary for cell permeability and target engagement.

The three-dimensional arrangement of the molecule also plays a crucial role. Molecular docking studies on various pyrazole derivatives have revealed the importance of specific interactions, such as hydrogen bonding and hydrophobic interactions, with the active sites of biological targets. nih.gov For example, in the design of pyrazole-substituted 9-anilinoacridine (B1211779) derivatives as estrogen receptor alpha (ERα) inhibitors, favorable binding was attributed to hydrogen bonding and hydrophobic interactions within the receptor's binding site.

The table below illustrates the correlation between the nature of substituents and the catalytic activity of 3,5-diaryl-1H-pyrazoles in CO2 fixation, a model system that highlights the impact of molecular features.

Data derived from a study on the influence of substituents on the catalytic activity of 3,5-diaryl-1H-pyrazoles. nih.gov

Design Principles for Modulating Specific Biological Target Interactions

The rational design of this compound analogues to modulate interactions with specific biological targets involves a multi-faceted approach, integrating computational methods with synthetic chemistry. nih.gov Key principles include scaffold hopping, bioisosteric replacement, and structure-based design.

Structure-based drug design utilizes the three-dimensional structure of the target protein to guide the design of inhibitors. For instance, in the development of pyrazole-based inhibitors for meprin α and meprin β, the 3,5-diphenylpyrazole (B73989) scaffold was identified as a potent starting point. nih.gov Subsequent modifications at positions 3 and 5 were guided by the goal of modulating inhibitory activity and selectivity between the two enzymes. nih.gov

Bioisosteric replacement is another common strategy. In the optimization of meprin inhibitors, carboxylic acid groups were replaced with bioisosteres like tetrazoles, which led to a general improvement in activity against meprin β. nih.gov This demonstrates that subtle changes in functional groups can significantly alter the pharmacological profile.

Computational approaches, such as molecular docking and free energy calculations (MM-GBSA), are invaluable for predicting ligand-protein interactions and binding affinities. These methods were employed to design novel pyrazole-substituted 9-anilinoacridine compounds with potential ERα inhibitory activity for breast cancer therapy. The computational analysis identified compounds with strong predicted binding to the ERα receptor, which were then synthesized and evaluated experimentally.

A study on pyrano[2,3-c]-pyrazole-based inhibitors of the RalA protein in hepatocellular carcinoma exemplifies a rational design approach. nih.gov The researchers aimed to enhance binding to RalA by modifying the pyrazole ring's N-methyl group to a substituted phenyl ring and adding a sulfonyl group to the adjacent pyran ring. nih.gov This strategic modification was intended to improve interactions with the target protein. nih.gov

Comparative SAR Studies with Other Pyrazole Classes

Comparative SAR studies between this compound analogues and other pyrazole classes provide valuable insights into the influence of the core scaffold on biological activity. Pyrazole derivatives can be broadly categorized based on their substitution patterns, such as 1,3,5-trisubstituted, 3,5-disubstituted, and fused pyrazoles. nih.gov

In a study comparing the antimicrobial activity of chalcones and their corresponding pyrazole derivatives, the pyrazoles were found to be more potent. asianpubs.org This suggests that the pyrazole ring itself is a key pharmacophore for antimicrobial activity. The study further revealed that within the pyrazole series, the nature of the aryl substituent at the 5-position was a critical determinant of potency. asianpubs.orgresearchgate.net

When comparing 3,5-diaryl-1H-pyrazoles with pyrazoline-thiazolidinone hybrids for anti-inflammatory activity, the specific substitution pattern on the pyrazole ring was found to be crucial for COX-2 inhibition. nih.gov For the pyrazoline-thiazolidinones, electron-donating groups on the phenyl ring at position 3 enhanced the inhibitory effect. nih.gov This highlights how the combination of the pyrazole core with other heterocyclic systems can lead to distinct SAR trends.

Furthermore, a comparative study of pyrazole-thiazolidinones and pyrazole-thiazoles as antimicrobial agents found that the thiazolidinone-containing hybrids generally exhibited higher activity. nih.gov This indicates that the nature of the heterocyclic ring fused or linked to the pyrazole core significantly influences the biological outcome.

The table below provides a comparative overview of the biological activities of different pyrazole classes, illustrating the diverse pharmacological profiles that can be achieved by modifying the pyrazole scaffold.

Mechanistic Research on Biological Activities

Enzyme Inhibition Mechanisms

The primary mechanism through which 5-Phenyl-3-(p-tolyl)-1H-pyrazole and related compounds exert their effects is via the inhibition of specific enzymes involved in various pathological pathways.

The 1,5-diarylpyrazole scaffold is a well-established pharmacophore for the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain. researchgate.netnih.gov The drug Celecoxib (B62257), a selective COX-2 inhibitor, features a 1,5-diarylpyrazole core, highlighting the significance of this chemical structure. nih.govnih.gov Research into polysubstituted pyrazoles has identified derivatives with distinctive COX-2 inhibition and noticeable selectivity over the COX-1 isozyme. nih.gov

Studies on various 1,5-diarylpyrazole and 1,5-diarylpyrazoline analogues were designed to target COX-2. nih.gov The anti-inflammatory activity of these compounds is largely attributed to the inhibition of prostaglandin (B15479496) production via the COX-2 pathway. The structural features of this compound align with those known to be effective for COX-2 inhibition, suggesting its potential as a selective anti-inflammatory agent. nih.gov The development of such selective inhibitors aims to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1. nih.gov

In addition to COX inhibition, diarylpyrazole structures have been investigated for their ability to inhibit lipoxygenases (LOXs), another critical family of enzymes in the inflammatory cascade. nih.gov Specifically, new series of 1,5-diaryl pyrazoles and pyrazolines have been designed and synthesized as dual inhibitors of both COX-2 and 15-lipoxygenase (15-LOX). nih.gov The 15-LOX enzyme is involved in the metabolism of arachidonic acid to produce pro-inflammatory leukotrienes. nih.gov

One study found that a 1,5-diarylpyrazoline derivative (3f) was the most effective compound against both COX-2 and 15-LOX, with IC₅₀ values of 1.14 µM and 4.7 µM, respectively, demonstrating potency greater than the reference compounds, celecoxib and meclofenamate. nih.gov Molecular docking studies of active compounds on the 15-LOX enzyme have helped to elucidate the binding modes and structure-activity relationships. nih.govnih.gov This dual inhibition strategy is considered a promising approach for developing safer anti-inflammatory drugs.

Derivatives of this compound have demonstrated significant inhibitory activity against monoamine oxidase (MAO), particularly the B isoform (MAO-B). MAO-B is a key enzyme in the central nervous system responsible for the degradation of neurotransmitters like dopamine (B1211576). nih.govnih.govresearchgate.net Inhibition of MAO-B can increase dopamine levels, a primary therapeutic strategy for Parkinson's disease. nih.gov

A study on a series of 1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazoles, which are structurally similar to the target compound, identified potent and selective hMAO-B inhibitors. nih.gov Notably, the analog 1-Methyl-3-phenyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazole (compound 3g) was found to be the most potent hMAO-B inhibitor in the series, with an IC₅₀ of 9.6 nM and a high selectivity index (SI = 145). This potency was at least twofold greater than the reference inhibitor, selegiline. nih.gov Kinetic studies of other novel MAO-B inhibitors have shown a competitive mode of inhibition. researchgate.net The structure-activity relationship indicates that substituents on the phenyl rings at positions C3 and C5 of the pyrazole (B372694) core significantly influence both the potency and selectivity of MAO inhibition. mdpi.comnih.gov

Table 1: MAO-B Inhibitory Activity of a this compound Analog

| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity Index (SI) vs MAO-A | Reference |

|---|

The pyrazole scaffold has recently emerged as a promising template for the development of inhibitors against α-glucosidase and α-amylase, enzymes that are crucial for carbohydrate digestion. nih.gov The inhibition of these enzymes can delay glucose absorption and reduce postprandial hyperglycemia, which is a key therapeutic target in managing type 2 diabetes mellitus. nih.govnih.govacs.org

Several studies have reported on pyrazole-based compounds as potent α-glucosidase inhibitors. nih.govnih.gov For instance, a series of sulfonamide-based acyl pyrazoles were found to be more potent against α-glucosidase than the standard drug, acarbose, with IC₅₀ values in the micromolar range. nih.gov Kinetic studies on some of the most potent pyrazole derivatives revealed a competitive mode of inhibition against α-glucosidase. researchgate.net Similarly, pyrazole derivatives have been synthesized and tested for their inhibitory effects on α-amylase. researchgate.netresearchgate.netajchem-a.comajchem-a.com While direct studies on this compound are limited, the consistent findings across various pyrazole-based structures underscore the potential of this chemical class in modulating carbohydrate-metabolizing enzymes.

Table 2: α-Glucosidase and α-Amylase Inhibitory Activity of Representative Pyrazole Derivatives

| Compound Type | Target Enzyme | IC₅₀ Value (µM) | Inhibition Mode | Reference |

|---|---|---|---|---|

| Sulfonamide-based acyl pyrazole (5a) | α-Glucosidase | 1.13 ± 0.06 | Not specified | nih.gov |

| Biphenyl pyrazole-benzofuran hybrid (8e) | α-Glucosidase | 40.6 ± 0.2 | Competitive | researchgate.net |

| Pyrazole-1,2,3-Triazole Hybrid | α-Glucosidase | 3.35 | Competitive | researchgate.net |

Research has identified 3,5-diaryl-1H-pyrazoles as a novel class of specific inhibitors for prokaryotic arylamine N-acetyltransferases (NATs). nih.gov These enzymes are involved in the metabolism of arylamine compounds and are studied for their role in the biological activity of certain drugs and carcinogens. nih.govnih.gov A hit compound, a 3,5-diaryl-1H-pyrazole, was identified from a high-throughput screen and was found to inhibit the growth of Mycobacterium tuberculosis. nih.gov The development of a series of analogs based on this hit compound, which shares the core structure of this compound, has led to the exploration of structure-activity relationships for NAT inhibition. nih.gov This suggests a potential application for this class of compounds as specific probes for studying NAT function or as leads for developing new antitubercular agents.

Receptor Ligand Binding and Modulation

Beyond enzyme inhibition, the diarylpyrazole scaffold has been shown to interact with various cellular receptors, acting as antagonists or modulators. nih.govnih.gov This activity opens up additional avenues for the therapeutic application of compounds like this compound.

For example, a series of diaryl substituted pyrazoles were identified as potent antagonists of the chemokine receptor subtype 2 (CCR2), with one compound exhibiting an IC₅₀ of 6 nM. nih.gov CCR2 is involved in monocyte chemotaxis and is a target for inflammatory diseases. Furthermore, 1,3-diarylpyrazoles have been reported as antagonists of Toll-like receptor 9 (TLR9), which are key receptors in the innate immune response. nih.gov More broadly, triaryl pyrazoles have been investigated as inhibitors of signaling pathways for multiple Toll-like receptors (TLRs), indicating their potential as anti-inflammatory therapeutics that act by modulating protein-protein interactions within these pathways. nih.gov These findings suggest that the this compound structure has the potential to bind to and modulate the function of important cell-surface and intracellular receptors.

Antimicrobial Action Mechanisms

Derivatives of the pyrazole nucleus are recognized for a broad spectrum of antimicrobial properties, targeting both bacteria and fungi. nih.govnih.gov

Pyrazole derivatives have demonstrated notable antibacterial action against a range of pathogens. nih.gov Their mechanism often involves targeting essential bacterial enzymes or pathways. For instance, some studies focus on the inhibition of glucosamine-6-phosphate synthase (GlcN-6-P), an enzyme crucial for microbial cell wall synthesis. tsijournals.com

Research has highlighted the efficacy of various substituted pyrazoles:

Aminoguanidine-derived 1,3-diphenyl pyrazoles have shown potent activity against several bacterial strains, including S. aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 1–8 μg/ml. nih.gov

Thiazolidinone-clubbed pyrazoles have been reported as moderate antibacterial agents against E. coli, with an MIC value of 16 μg/ml. nih.gov

1,3,5-trisubstituted pyrazole derivatives have been synthesized and tested against various Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria, with some compounds showing significant zones of inhibition compared to standard drugs like ciprofloxacin (B1669076). greenpharmacy.info

| Pyrazole Derivative Class | Target Bacteria | Reported Activity | Reference |

|---|---|---|---|

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | S. aureus, E. coli | MIC values of 1–8 μg/ml | nih.gov |

| Trifluorophenyl-substituted pyrazoles | MRSA, S. epidermidis, VRE | MIC values as low as 0.39 μg/ml (MRSA) and 1.56 μg/ml (VRE) | nih.gov |

| Imidazo-pyridine substituted pyrazoles | E. coli, K. pneumoniae, P. aeruginosa | Potent broad-spectrum activity, better than ciprofloxacin in some cases | nih.gov |

| 1,3,5-trisubstituted pyrazoles | E. coli, K. pneumoniae | Good zones of inhibition compared to ciprofloxacin | greenpharmacy.info |

The antifungal potential of pyrazole derivatives is also a significant area of investigation, particularly against opportunistic pathogens like Candida species. tsijournals.comnih.gov The rise in resistance to conventional azole antifungals has spurred the search for new compounds. nih.gov

A newly synthesized compound, 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide , demonstrated significant antifungal effects against Candida albicans and Candida tropicalis. nih.gov At a concentration of 1000 ppm, it completely destroyed all colonies of both fungal strains in spread plate tests. nih.gov

Hydrazone derivatives of pyrazole, such as 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide , have exhibited remarkable antifungal activity, with MIC values ranging from 2.9–7.8 µg/mL, which is lower than the standard drug clotrimazole. nih.gov

Screening of 1,3,5-trisubstituted-1H-pyrazoles also revealed promising activity against Candida albicans. tsijournals.com

Anticancer/Antiproliferative Mechanisms

Pyrazole derivatives have been extensively explored for their potential as anticancer agents, demonstrating the ability to induce cytotoxicity and interfere with cancer cell proliferation through various molecular pathways. mdpi.com

A substantial body of research has confirmed the cytotoxic effects of pyrazole-based compounds against a wide variety of human cancer cell lines.

A novel pyrazole-oxindole conjugate, 5-methyl-3-((3-(1-phenyl)-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)indolin-2-one (6h) , which contains a core structure very similar to the subject of this article, was identified as a potent cytotoxic agent. nih.gov It proved most effective against Jurkat (acute T cell leukemia) cells, with a half-maximal cytotoxic concentration (CC50) of 4.36 µM. nih.gov

Other pyrazole derivatives have also shown significant promise:

1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone displayed remarkable antiproliferative effects against MCF-7 (human breast cancer) and WM266.5 (human melanoma) cell lines, with IC50 values of 1.31 µM and 0.45 µM, respectively. nih.gov

A novel pyrazole known as PTA-1 is reported to be cytotoxic at low micromolar ranges across 17 different human cancer cell lines, while showing less cytotoxicity to non-cancerous cells. mdpi.com

The pyrazole derivative TOSIND strongly decreased the viability of MDA-MB-231 (triple-negative breast cancer) cells, with an IC50 of 17.7 µM after 72 hours of treatment. nih.gov

| Compound | Cancer Cell Line | Reported IC50/CC50 Value | Reference |

|---|---|---|---|

| 5-methyl-3-((3-(1-phenyl)-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)indolin-2-one (6h) | Jurkat (T cell leukemia) | 4.36 µM | nih.gov |

| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast Cancer) | 1.31 µM | nih.gov |

| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | WM266.5 (Melanoma) | 0.45 µM | nih.gov |

| TOSIND | MDA-MB-231 (Breast Cancer) | 17.7 µM (72h) | nih.gov |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Breast Cancer) | 14.97 µM (24h), 6.45 µM (48h) | nih.gov |

The anticancer effects of pyrazole derivatives are underpinned by their ability to modulate key cellular processes like cell cycle progression and programmed cell death (apoptosis).

Mechanistic studies on the pyrazole-oxindole conjugate 6h revealed that it induces apoptosis in a dose-dependent manner. nih.gov This process occurs without the generation of reactive oxygen species (ROS) or alteration of mitochondrial health, suggesting the involvement of mitochondria-independent apoptotic pathways. nih.gov Furthermore, compound 6h disrupts the cell cycle, causing an arrest in the G0-G1 phase and a significant increase in DNA fragmentation (Sub G0-G1 phase). nih.gov

In contrast, other pyrazole derivatives operate through different mechanisms:

The derivative 3f was found to provoke apoptosis in MDA-MB-468 breast cancer cells by elevating the level of ROS and increasing the activity of caspase 3. nih.gov This compound also induced cell cycle arrest in the S phase. nih.gov

The novel pyrazole PTA-1 was shown to induce apoptosis in MDA-MB-231 cells through phosphatidylserine (B164497) externalization and the activation of caspase-3/7. mdpi.comresearchgate.net It also causes cell cycle arrest in the S and G2/M phases and has been found to disrupt microtubule organization by inhibiting tubulin polymerization. mdpi.comresearchgate.net

These findings illustrate that even within the same chemical class, different substitution patterns on the pyrazole ring can lead to distinct interactions with cellular machinery, triggering different pathways to achieve an antiproliferative effect.

Anti-inflammatory Response Pathways

The anti-inflammatory potential of pyrazole derivatives is well-documented, with many acting as inhibitors of key enzymes in the inflammatory cascade. nih.gov For the broader class of diaryl pyrazole derivatives, research has pointed towards the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. nih.gov Some pyrazole derivatives have also been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govnih.gov

However, specific studies detailing the precise anti-inflammatory response pathways for this compound are not extensively covered in the available literature. Research on analogous compounds suggests potential mechanisms, but direct extrapolation is not scientifically rigorous. For instance, a study on novel pyrazole-NO hybrid derivatives demonstrated significant anti-inflammatory potential linked to the release of nitric oxide (NO). nih.gov Another investigation into 5-phenyl-1H-pyrazol derivatives identified compounds with significant inhibitory activity against the BRAF(V600E) kinase, a pathway implicated in inflammation as well as cancer. nih.gov

Table 1: Anti-inflammatory Activity of Related Pyrazole Derivatives

| Compound Derivative | Mechanism/Target | Observed Effect | Reference |

|---|---|---|---|

| Diaryl pyrazole derivatives | TNF-α and IL-6 | Showed IL-6 inhibition (42% at 10 µM) | nih.gov |

| N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide | HDAC6, TNF-α, IL-1β, IL-6 | Selective HDAC6 inhibition and degradation; strong inhibition of inflammatory proteins | nih.gov |

| (Z)-3-(2-(argiodiazenyl)phenyl)-N-((4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1yl)phenyl)sulfonyl)propanamide | COX-2 Inhibition | Assessed for inhibition of COX-2 | nih.gov |

Antileishmanial Activity Pathways

Leishmaniasis is a parasitic disease for which new therapeutic agents are urgently needed. Pyrazole derivatives have emerged as a promising class of compounds in this area. nih.govresearchgate.net The primary proposed mechanism for the antileishmanial activity of some azole derivatives is the inhibition of the cytochrome P450 enzyme sterol 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol, a vital component of the parasite's cell membrane. Its inhibition disrupts membrane integrity, leading to parasite death. nih.gov

While this compound itself has not been the specific subject of detailed mechanistic studies, research on structurally similar compounds provides clues. A study screening various pyrazole derivatives against Leishmania major identified several potent compounds. nih.gov Molecular docking studies in this research suggested that the active compounds could form favorable interactions with key residues in the active site of the 14-alpha demethylase enzyme. nih.gov Another study investigated a series of pyrazole derivatives, including a complex molecule containing the 1-phenyl-3-p-tolyl-1H-pyrazole moiety, which exhibited potent activity against Leishmania donovani and Leishmania aethiopica. researchgate.net This suggests that the core scaffold of this compound may contribute to antileishmanial effects, likely through the disruption of essential parasitic enzymes.

Table 2: Antileishmanial Activity of Related Pyrazole Compounds

| Compound/Derivative | Target Organism | Proposed Mechanism | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Pyrazole derivatives (general) | Leishmania major | Inhibition of 14-alpha demethylase enzyme | 34.79–43.55 µg/mL for active compounds | nih.gov |

| 1-(3-phenyl-5-(1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)-4,5-dihydropyrazol-1-yl)propan-1-one | Leishmania donovani | Not specified | 0.0112 µg/ml | researchgate.net |

| 1-(3-phenyl-5-(1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)-4,5-dihydropyrazol-1-yl)propan-1-one | Leishmania aethiopica | Not specified | 0.28 µg/ml | researchgate.net |

Other Mechanistic Insights (e.g., Antioxidant, Antidiabetic, Neuroprotective)

Antioxidant Insights

Many pyrazole derivatives exhibit antioxidant properties, which are often attributed to their ability to scavenge free radicals. nih.govnih.gov The antioxidant activity of the pyrazole structure is frequently linked to the hydrogen-donating ability of the N-H proton on the pyrazole ring. nih.gov Research on various 3,5-diarylpyrazoles and related structures has demonstrated potent radical scavenging activity against radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.gov

A study on novel thienyl-pyrazoles, including the structurally related compound 5-(3-Methylthiophen-2-yl)-1-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole, showed excellent DPPH and hydroxyl radical scavenging activities. nih.gov Molecular docking in this study suggested that the antioxidant activity could be mediated through π-π stacking interactions with the enzyme catalase. nih.gov While these findings are for a related but different molecule, they suggest a plausible mechanism for the potential antioxidant activity of this compound.

Antidiabetic Insights

The inhibition of α-amylase, a key enzyme in carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes. tandfonline.com Pyrazole-based compounds have been investigated as potential α-amylase inhibitors. tandfonline.com Although no studies focus specifically on the antidiabetic mechanisms of this compound, research on other pyrazole derivatives provides insight into possible pathways. For example, a series of 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides were found to stimulate glucose-stimulated insulin (B600854) secretion (GSIS). nih.gov Mechanistic analysis suggested this was achieved by activating the pancreatic and duodenal homeobox 1 (PDX-1) and augmenting glucose uptake in muscle cells by suppressing an E3 ligase (MG53) involved in insulin receptor substrate degradation. nih.gov

Neuroprotective Insights

The neuroprotective potential of the pyrazole class of compounds has been noted, often linked to their antioxidant and anti-inflammatory activities which can mitigate oxidative stress and inflammation implicated in neurodegenerative diseases. globalresearchonline.net Specific mechanistic studies on the neuroprotective pathways of this compound are not available. However, research on other pyrazolol derivatives has shown they can provide neurocytoprotective effects in cell injury models, with activities including metal chelation and free radical scavenging.

Derivatization and Functionalization Strategies for Novel Pyrazole Scaffolds

N-Substitution of the Pyrazole (B372694) Ring (e.g., Tosylation, Arylation)

The presence of a reactive NH group in the pyrazole ring allows for a variety of N-substitution reactions. The regioselectivity of these reactions in unsymmetrical pyrazoles is influenced by electronic and steric factors, as well as the reaction conditions.

Tosylation: The reaction of 5-Phenyl-3-(p-tolyl)-1H-pyrazole with tosyl chloride can lead to the formation of the corresponding N-tosylated derivative. A general method for the synthesis of 1-tosyl-1H-pyrazoles involves the reaction of tosylhydrazones with α,β-unsaturated aldehydes under transition-metal-catalyst- and oxidant-free conditions. For instance, the reaction of a tosylhydrazone with an appropriate α,β-unsaturated aldehyde at a specific temperature can yield the desired N-tosylated pyrazole. nih.gov In the case of 5-phenyl-3-(p-tolyl)-1-tosyl-1H-pyrazole, the synthesis has been reported with high yields. nih.gov

Arylation: N-arylation of pyrazoles is a common strategy to introduce aryl groups onto the pyrazole nitrogen. Copper-catalyzed methods, such as the Ullmann condensation, are frequently employed for this purpose. organic-chemistry.org These reactions typically involve the coupling of the pyrazole with an aryl halide in the presence of a copper catalyst and a base. organic-chemistry.org Iron-catalyzed N-arylation of pyrazoles using aryl iodides in an aqueous medium has also been reported as an effective and economical alternative. lookchem.com Furthermore, cobalt-catalyzed directed ortho-arylation of N-aryl pyrazoles with arylboronic acids provides a method for further functionalization of the N-aryl group. nih.gov

The table below summarizes some N-substitution reactions applicable to pyrazoles:

| Reaction | Reagents and Conditions | Product Type |

| Tosylation | Tosyl chloride, base | N-Tosyl pyrazole |

| Ullmann Arylation | Aryl halide, Cu catalyst, base | N-Aryl pyrazole |

| Iron-Catalyzed Arylation | Aryl iodide, FeCl3·6H2O, diamine ligand, aqueous base | N-Aryl pyrazole |

C-Substitution of the Pyrazole Ring (e.g., Halogenation, Alkylation)

The carbon atoms of the pyrazole ring can also be functionalized, primarily through electrophilic substitution reactions. The C4 position of the pyrazole ring is the most susceptible to electrophilic attack. researchgate.net

Halogenation: The halogenation of pyrazoles, particularly at the C4 position, is a well-established transformation. researchgate.net Reagents like N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are commonly used for this purpose under mild conditions. researchgate.nettandfonline.com These reactions can often be carried out in various solvents, including carbon tetrachloride and water, without the need for a catalyst. researchgate.nettandfonline.com The reactivity of the pyrazole towards halogenation is influenced by the nature of the substituents on the ring, with electron-withdrawing groups generally decreasing the reactivity. tandfonline.com Electrochemical methods for the C-H chlorination and bromination of pyrazoles have also been developed. researchgate.net

Alkylation: Direct C-alkylation of pyrazoles can be more challenging. However, methods for the C-arylation of pyrazoles have been developed. For instance, palladium-catalyzed direct C-arylation of SEM-protected pyrazoles allows for the introduction of aryl groups at specific carbon positions. nih.gov This strategy can be combined with N-alkylation to produce fully substituted pyrazoles with controlled regiochemistry. nih.gov

The following table outlines key C-substitution reactions for the pyrazole ring:

| Reaction | Reagents and Conditions | Product Type |

| Halogenation | N-Halosuccinimide (NBS, NCS) | C4-Halopyrazole |

| Electrochemical Halogenation | Electrochemical cell, halide source | C4-Halopyrazole |

| C-Arylation | Aryl halide, Pd catalyst, base (for protected pyrazoles) | C-Aryl pyrazole |

Hybrid Molecule Design and Synthesis

Creating hybrid molecules by combining the this compound scaffold with other heterocyclic systems or functional groups is a powerful strategy to generate novel compounds with potentially enhanced or synergistic biological activities.

Schiff bases, characterized by the azomethine (-CH=N-) group, are readily synthesized through the condensation of an aldehyde or ketone with a primary amine. researchgate.net To create pyrazole-based Schiff bases from this compound, a formyl group must first be introduced onto the pyrazole ring, typically at the C4 position. This can be achieved through formylation reactions like the Vilsmeier-Haack reaction. The resulting pyrazole-4-carbaldehyde can then be condensed with a variety of aromatic or heteroaromatic amines to yield a diverse library of Schiff bases. ekb.egekb.eg The synthesis of 1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde and its subsequent conversion to Schiff bases has been documented. ekb.eg These pyrazole-based Schiff bases have been investigated for various biological activities. nih.govresearchgate.net

The general synthetic route to pyrazole-based Schiff bases is depicted below:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Formylation | Vilsmeier-Haack reagent (e.g., POCl3, DMF) | Pyrazole-4-carbaldehyde |

| 2 | Condensation | Aromatic/heteroaromatic amine, solvent (e.g., ethanol) | Pyrazole-based Schiff base |

The conjugation of the this compound core with other heterocyclic rings can lead to the development of novel molecular architectures with unique pharmacological profiles. This can be achieved by introducing a suitable functional group on the pyrazole ring that can participate in a subsequent ring-forming reaction. For example, a formyl-pyrazole derivative can serve as a precursor for the synthesis of fused heterocyclic systems. nih.gov

Pyrazole-Thiazole Hybrids: The synthesis of molecules containing both pyrazole and thiazole (B1198619) rings has been reported. For instance, a compound with a thiazole ring directly attached to a pyrazole has been documented. drugbank.com

Pyrazole-Pyrimidine Hybrids: Pyrazolo[1,5-a]pyrimidines can be synthesized through the reaction of aminopyrazoles with enaminones or chalcones. nih.gov This approach allows for the fusion of a pyrimidine (B1678525) ring onto the pyrazole core.

Other Hybrids: The synthesis of hybrid molecules containing pyrazole and other heterocycles like pyridine (B92270) has also been described. sigmaaldrich.com

Synthesis of Pyrazoline and Pyrazolone (B3327878) Derivatives from Pyrazoles

Pyrazoles can serve as starting materials for the synthesis of related heterocyclic structures such as pyrazolines (dihydropyrazoles) and pyrazolones.

Pyrazolines: Pyrazolines are five-membered heterocyclic compounds with one endocyclic double bond. While pyrazoles are aromatic, pyrazolines are not. The synthesis of pyrazolines often involves the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. dergipark.org.tr Although pyrazoles are typically more stable due to their aromaticity, it is conceivable to develop synthetic routes that start from a pyrazole, functionalize it to an appropriate intermediate, and then convert it to a pyrazoline. However, the more common route is the synthesis of pyrazolines from chalcones, which can then be oxidized to pyrazoles. nih.govnih.gov

Pyrazolones: Pyrazolones are derivatives of pyrazole that contain a carbonyl group in the ring. They can be synthesized by the condensation of β-ketoesters with hydrazine derivatives. orientjchem.orgmdpi.com For example, 3-methyl-1-phenylpyrazol-5-one can be prepared from the reaction of ethyl acetoacetate (B1235776) and phenylhydrazine (B124118). orientjchem.orgorientjchem.orgresearchgate.net While direct conversion of a pre-formed pyrazole like this compound to a pyrazolone is not a standard transformation, the pyrazolone core can be constructed using similar starting materials that could also lead to the pyrazole of interest.

The following table summarizes the synthesis of pyrazoline and pyrazolone derivatives:

| Derivative | General Synthetic Method | Starting Materials |

| Pyrazolines | Cyclization of chalcones with hydrazine | α,β-Unsaturated ketone (chalcone), Hydrazine hydrate (B1144303) |

| Pyrazolones | Condensation of β-ketoesters with hydrazine | β-Ketoester (e.g., ethyl acetoacetate), Hydrazine derivative |

Applications in Materials Science and Other Non Pharmacological Fields

Development of Fluorescent Agents and Dyes

The pyrazole (B372694) scaffold is a cornerstone in the development of advanced fluorescent materials. While pyrazole itself is not fluorescent, appropriate substitution can lead to compounds with remarkable photophysical properties, including high fluorescence quantum yields, significant Stokes shifts, and notable solvatochromic behavior. rsc.org Pyrazole derivatives have been engineered to create a wide array of fluorescent dyes and probes. nih.gov

The conjugation of the pyrazole core with other aromatic systems, such as pyrene, has been shown to produce highly fluorescent dyes. nih.govmdpi.com The introduction of the pyrazole ring can favorably modulate the photophysical properties of the parent chromophore. mdpi.com Research into pyrazoline derivatives, the dihydro-analogs of pyrazoles, has also yielded materials with strong fluorescence, often in the blue region of the spectrum, making them suitable for various applications. researchgate.net The fluorescence intensity and emission wavelengths of these compounds can be tuned by altering the substituents on the pyrazole ring. researchgate.net

| Compound Type | Key Feature | Emission Range (nm) | Quantum Yield (Φ) | Application | Reference |

|---|---|---|---|---|---|

| Pyrazolo[4,3-b]pyridine | Red-shifted emission in the presence of BF₃ | 440 → 473 | Not specified | Detection of BF₃ in cells | nih.gov |

| Pyrazoline-benzothiazole | Good fluorescence | 440 - 460 | Not specified | Electroluminescent materials | researchgate.net |

| Pyrazoline-oxadiazole | Good fluorescence | 410 - 450 | Up to 0.69 | Electro-transporting materials | researchgate.net |

| 5-(1-Pyrenyl)-1,2-isoxazole | High fluorescence, functional dye | 396 - 402 | ≥ 74% | Fluorophores | mdpi.com |

Use as Optical Brighteners and Whiteners

Fluorescent compounds that absorb ultraviolet light and re-emit it in the blue region of the visible spectrum can act as optical brighteners or fluorescent whitening agents. These are used to make materials such as textiles, papers, and plastics appear whiter and brighter. Some compounds incorporating a pyrazole ring have been identified as effective fluorescent whitening agents. researchgate.net The inherent fluorescence of certain pyrazoline derivatives, which often emit blue light, makes them suitable candidates for this application. researchgate.net

Applications in Hole-Transporting Materials and Chemosensors

The electronic characteristics of the pyrazole nucleus, with its two adjacent nitrogen atoms, make it a versatile component in electronic materials and sensors.

Hole-Transporting Materials (HTMs) In the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs), hole-transporting materials are crucial for efficient device performance. rsc.org They facilitate the movement of positive charge carriers (holes) from the anode to the emissive layer. Research has demonstrated that metal complexes incorporating phenylpyrazole ligands, such as fac-tris(1-phenylpyrazolato-N,C2')cobalt(III) (Co(ppz)3), can function as effective HTMs. nih.gov While a simple two-layer device using Co(ppz)3 as the HTL may not be highly efficient, incorporating it into a multi-layer structure can dramatically improve device performance, leading to high brightness and external quantum efficiencies. nih.gov Asymmetric spiro-phenylpyrazole/fluorene based compounds have also been synthesized and shown to have excellent electrochemical properties and hole conductivities for use in perovskite solar cells. researchgate.net

Chemosensors The ability of the nitrogen atoms in the pyrazole ring to coordinate with metal ions has been exploited in the development of chemosensors. nih.govresearchgate.net These sensors are designed to detect specific ions through a measurable signal, such as a change in color (colorimetric) or fluorescence. rsc.org Pyrazole derivatives have been successfully synthesized to act as selective and sensitive chemosensors for a variety of metal ions, including Ni²⁺, Al³⁺, Cu²⁺, and Hg²⁺. rsc.orgnih.govnih.govrsc.org The sensing mechanism often involves the formation of a complex between the pyrazole-based ligand and the metal ion, which alters the electronic structure of the molecule and, consequently, its photophysical properties. nih.gov For instance, a sensor might be non-fluorescent on its own but become highly fluorescent upon binding to a target ion, or vice-versa (a "turn-off" sensor). nih.govrsc.org

| Sensor Type | Target Ion | Detection Method | Observed Change | Reference |

|---|---|---|---|---|

| Pyrazole-Fluorescein (Pry-Flu) | Ni²⁺ | Colorimetric/Fluorescence | Color change from colorless to orange-yellow | rsc.org |

| Pyrazole-Rhodamine 6G (Pry-R6G) | Al³⁺ | Colorimetric/Fluorescence | Color change from colorless to pink | rsc.org |

| Pyrazoline-benzenesulfonamide | Hg²⁺ | Fluorescence | Fluorescence quenching | rsc.org |

| Benzimidazole-Pyrazole derivative | Cu²⁺ | Fluorescence ("turn-off") | Emission quenching | nih.gov |

Role in Agrochemical Development

The pyrazole heterocycle is a key structural motif in a variety of modern agrochemicals, including herbicides, insecticides, and fungicides. nih.govontosight.ainih.gov A number of commercial pesticides contain the pyrazole group, demonstrating its importance in crop protection. nih.gov For example, pyrazole derivatives have been developed that exhibit significant herbicidal activity against various weeds. nih.gov The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles serves as a key step in creating compounds for crop protection applications. scirp.org The specific compound 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide is a known derivative with relevance in this area. bldpharm.com

Potential as Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property that is foundational to technologies like frequency conversion and optical switching. Pyrazole and particularly pyrazoline derivatives have emerged as a promising class of compounds for NLO applications. rsc.org Their NLO properties are attributed to their molecular structure, which often features a donor-π-acceptor system that facilitates intramolecular charge transfer. researchgate.net

Studies have shown that pyrazoline derivatives with various electron-donating and electron-accepting groups can exhibit high second-order (β) and third-order (γ) hyperpolarizabilities. researchgate.netresearchgate.net For instance, the NLO response of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has been assessed, indicating their potential for NLO applications. researchgate.net Computational studies using Density Functional Theory (DFT) have also been employed to predict and understand the NLO properties of newly synthesized pyrazole derivatives, suggesting that targeted structural modifications can enhance their NLO response. researchgate.net

Utility as Key Synthetic Intermediates in Organic Synthesis